molecular formula C16H16N4O2S3 B6529152 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine CAS No. 946275-02-1

3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B6529152
CAS No.: 946275-02-1
M. Wt: 392.5 g/mol
InChI Key: SWACKSVFRDJHRT-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine is a complex organic compound featuring a thiophene ring and a piperazine moiety. This compound is part of a broader class of thiophene derivatives, which are known for their diverse biological and chemical properties. The presence of multiple sulfur atoms and nitrogen atoms in its structure makes it a unique candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the cyclization of thiophene derivatives under specific conditions to form the pyridazine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies. It serves as a building block for more complex molecules.

Biology: Thiophene derivatives are known for their biological activity, and this compound may be investigated for its potential as a therapeutic agent. It could be used in drug discovery and development.

Medicine: The compound's unique structure may make it a candidate for the development of new drugs, particularly those targeting diseases involving sulfur-containing enzymes or pathways.

Industry: In material science, thiophene derivatives are used in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfur atoms in the thiophene rings could play a crucial role in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid

  • Piperazine derivatives

  • Sulfonyl-containing heterocycles

Uniqueness: Unlike simpler thiophene derivatives, this compound features both a thiophene ring and a piperazine moiety, which may confer additional biological or chemical properties. Its dual functionality makes it a versatile candidate for various applications.

Properties

IUPAC Name

3-thiophen-2-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S3/c21-25(22,16-4-2-12-24-16)20-9-7-19(8-10-20)15-6-5-13(17-18-15)14-3-1-11-23-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWACKSVFRDJHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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